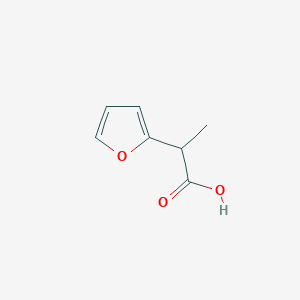

2-(Furan-2-yl)propanoic acid

Description

Historical Context and Discovery of Furan-Derived Carboxylic Acids in Academic Research

The history of furan-derived carboxylic acids dates back to 1780 with the discovery of 2-furoic acid, initially named pyromucic acid, by Carl Wilhelm Scheele. wikipedia.orgresearchgate.net He isolated the compound through the dry distillation of mucic acid, marking the first synthesis of a furan (B31954) compound. wikipedia.org This discovery predates that of furfural (B47365), which was identified in 1821 and later established the naming conventions for furan derivatives. wikipedia.org The name "furan" itself is derived from the Latin word furfur, meaning bran, the source from which these compounds were first produced. wikipedia.org

Early research focused on simple furan derivatives like 2-furoic acid and furfural, which are derived from biomass. researchgate.netcutm.ac.in The industrial production of these compounds often starts from furfural, which can be oxidized to form 2-furoic acid. wikipedia.orgcutm.ac.in A common industrial method is the Cannizzaro reaction of furfural, which results in a mixture of 2-furoic acid and furfuryl alcohol. wikipedia.org The development of processes to convert biomass, particularly the C5 and C6 sugars found in lignocellulosic materials, into platform chemicals like furfural and levulinic acid has been a significant area of research. mdpi.comresearchgate.net Levulinic acid, or 4-oxopentanoic acid, is another key ketoacid that can be produced from the acid hydrolysis of these sugars. mdpi.comresearchgate.net

Structural Significance and Classification of 2-(Furan-2-yl)propanoic Acid within Organic Chemistry

This compound is a derivative of furan, a heterocyclic aromatic compound. studysmarter.co.uk Its structure consists of a furan ring substituted at the second position with a propanoic acid group. The numbering of the furan ring begins at the oxygen atom as position 1. studysmarter.co.ukalgoreducation.com

The key structural features of this compound are:

Furan Ring : A five-membered aromatic heterocycle with four carbon atoms and one oxygen atom. studysmarter.co.ukalgoreducation.com This ring system imparts a degree of aromatic stability, though less than that of benzene (B151609). cutm.ac.in

Propanoic Acid Group : A three-carbon carboxylic acid chain attached to the furan ring. This functional group is responsible for the compound's acidic properties.

This combination of a heterocyclic aromatic ring and a carboxylic acid functional group places this compound within the class of heterocyclic carboxylic acids. The presence and position of these functional groups are crucial in determining the compound's chemical reactivity and physical properties. studysmarter.co.uk

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| Monoisotopic Mass | 140.04735 Da uni.lu |

| InChI | InChI=1S/C7H8O3/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9) uni.lu |

| InChIKey | RECIZLOZHLQXAC-UHFFFAOYSA-N uni.lu |

| SMILES | CC(C1=CC=CO1)C(=O)O uni.lu |

This data is based on computational predictions.

Overview of Current Academic Research Trajectories for this compound

Current academic research on furan derivatives, including this compound, is diverse and expanding into several key areas. These compounds are recognized for their potential as renewable, bio-based platform chemicals that can replace petroleum-derived substances in various applications. mdpi.comrsc.org

One significant area of research is in materials science . Furan-based compounds are being investigated as monomers for the synthesis of high-performance polymers like polyimides and polycarbonates. mdpi.comrsc.org The rigidity of the furan ring can enhance the thermal stability of these polymers, making them potential substitutes for petroleum-based plastics. mdpi.comrsc.org Research is also exploring the use of furan derivatives in the development of biodegradable plastics and resins. chempoint.com

In the field of organic synthesis , furan derivatives are valuable intermediates for creating a wide array of chemical products. studysmarter.co.uk Recent studies have focused on developing novel synthetic methods, such as the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives to create new compounds. mdpi.comnih.gov These reactions often utilize advanced techniques like superelectrophilic activation. mdpi.com

Furthermore, the biological activity of furan-containing compounds is a major focus of research. While this article does not delve into specific therapeutic applications, it is noteworthy that the furan nucleus is present in many biologically active molecules. researchgate.net Research has explored the antimicrobial and antifungal properties of various furan derivatives. nih.govacs.org For instance, studies have investigated the activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives against various microbes. nih.gov Additionally, the neuroprotective potential of furan-containing compounds is an emerging area of interest, with studies exploring their antioxidant and anti-inflammatory properties in the context of neurodegenerative diseases. nih.gov

The versatility of the furan ring continues to inspire research across multiple disciplines, from developing sustainable materials to synthesizing novel molecules with unique properties. mdpi.comresearchgate.netntu.edu.sg

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECIZLOZHLQXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Furan 2 Yl Propanoic Acid and Its Precursors

Conventional Synthetic Routes to 2-(Furan-2-yl)propanoic Acid

Conventional methods typically focus on the efficient construction of the molecule's carbon skeleton without control over its stereochemistry, resulting in a racemic mixture of (R)- and (S)-2-(furan-2-yl)propanoic acid.

One approach begins with the furan (B31954) ring, which is then functionalized to introduce the desired propanoic acid side chain. This can be achieved through multi-step sequences. For example, a Friedel-Crafts acylation of furan with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) can yield 1-(furan-2-yl)propan-1-one. wikipedia.org Subsequent transformations, such as a Willgerodt-Kindler reaction followed by hydrolysis or a Baeyer-Villiger oxidation and subsequent steps, could convert the ketone into the desired carboxylic acid.

Another advanced strategy involves using the furan ring itself as a masked or surrogate form of a carboxyl group. researchgate.net In such a synthetic design, a different three-carbon chain could be installed at the 2-position of the furan, which is later cleaved oxidatively using reagents like ruthenium trichloride with sodium periodate (B1199274) or ozone to reveal a carboxylic acid. researchgate.net Carboxylation at the C5 position of 2-furoic acid using carbon dioxide has also been demonstrated as a method for creating dicarboxylic furan derivatives, highlighting the reactivity of the furan ring itself. stanford.eduarkat-usa.org

A more direct and common conventional synthesis involves building the propanoic acid moiety onto a furan precursor, most notably furfural (B47365) (furan-2-carbaldehyde). Furfural is a readily available platform chemical derived from biomass. nih.govmdpi.com This route typically proceeds via an unsaturated intermediate, 2-(furan-2-yl)propenoic acid (also known as 3-(2-furyl)acrylic acid).

The synthesis involves a Knoevenagel condensation of furfural with malonic acid, typically catalyzed by a base such as piperidine (B6355638) in a solvent like pyridine. mdpi.com This reaction yields 2-(furan-2-yl)propenoic acid. The subsequent step is the reduction of the carbon-carbon double bond of the propenoic acid to a single bond. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), which reduces the alkene functionality without affecting the furan ring or the carboxylic acid, thus affording racemic this compound.

Stereoselective Synthesis of this compound Enantiomers

The production of enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required. This is achieved through asymmetric synthesis, which employs chiral auxiliaries, asymmetric catalysis, or biocatalytic methods.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of α-substituted propanoic acids, auxiliaries such as Evans' oxazolidinones and pseudoephedrine amides are widely used. nih.govnih.gov

A general strategy involves the following steps:

Attachment: 2-(Furan-2-yl)acetic acid is first converted to an acyl chloride, which then reacts with a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) to form a chiral imide.

Stereoselective Alkylation: The α-proton of the acetic acid moiety is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. The auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (in this case, a methylating agent like methyl iodide) to attack from the less hindered face. researchgate.net This results in a highly diastereoselective α-methylation.

Cleavage: The chiral auxiliary is hydrolytically cleaved (e.g., with lithium hydroxide) to release the desired enantiomer of this compound and recover the auxiliary for reuse. wikipedia.org

| Chiral Auxiliary Type | Common Examples | Key Features |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Highly effective for asymmetric alkylations and aldol (B89426) reactions; provides high diastereoselectivity. researchgate.net |

| Pseudoephedrine/Pseudoephenamine | (1R,2R)-Pseudoephedrine, (1S,2S)-Pseudoephenamine | Forms crystalline amides, allowing for purification by recrystallization; excellent for creating quaternary centers. nih.gov |

| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Offers high stereocontrol in various reactions, including alkylations and Diels-Alder reactions. |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most prominent method for synthesizing chiral α-aryl propanoic acids is the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid precursor. researchgate.netbohrium.com

In this context, 2-(furan-2-yl)propenoic acid serves as the ideal prochiral substrate. The reaction involves hydrogenation using H₂ gas in the presence of a transition metal complex, typically rhodium or ruthenium, coordinated to a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos, or Josiphos). The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, leading to the formation of one enantiomer of this compound in excess. The choice of metal, ligand, solvent, and reaction conditions is critical for achieving high enantioselectivity (measured as enantiomeric excess, or ee). researchgate.net

| Catalyst System | Typical Chiral Ligands | Substrate Type | Typical Outcome |

|---|---|---|---|

| Rhodium(I) Complexes | DuPhos, Chiraphos, DIPAMP | α-Substituted Acrylic Acids | High yields and excellent enantioselectivities (>95% ee) are common. researchgate.net |

| Ruthenium(II) Complexes | BINAP, MeO-BIPHEP, RuPHOX | α-Aryl Acrylic Acids | Robust catalysts that can operate under various conditions, often providing >99% ee. bohrium.com |

| Iridium(I) Complexes | Feringa Phosphoramidites, P-N-S Ligands | α,β-Unsaturated Esters/Acids | Effective for a broad range of substrates, including those with challenging substitution patterns. nih.gov |

Biocatalysis employs enzymes as natural, highly selective catalysts to perform chemical transformations. For the synthesis of enantiopure carboxylic acids, enzymatic kinetic resolution is a well-established technique. mdpi.com

In a typical kinetic resolution, a racemic mixture of this compound or its corresponding ester is treated with an enzyme, often a lipase (B570770) (e.g., from Candida antarctica or Candida rugosa), in the presence of an alcohol or water. The enzyme selectively catalyzes the esterification of one enantiomer of the acid (or the hydrolysis of one enantiomer of the ester) at a much faster rate than the other. nih.govelsevierpure.com This allows for the separation of the unreacted, enantiomerically enriched acid (or ester) from the newly formed product. The main limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%.

To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed. nih.gov In a DKR process, the enzymatic resolution is coupled with an in-situ method for racemizing the slow-reacting enantiomer. This continuous racemization ensures that all of the starting material is eventually converted into the single, desired enantiomeric product, allowing for theoretical yields approaching 100%. nih.gov

| Biocatalytic Method | Enzyme Class | Description | Maximum Yield |

|---|---|---|---|

| Kinetic Resolution (KR) | Lipases, Esterases | Enantioselective esterification of a racemic acid or hydrolysis of a racemic ester, allowing for separation. mdpi.com | 50% |

| Dynamic Kinetic Resolution (DKR) | Lipases, Oxidoreductases | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov | 100% |

| Asymmetric Bioreduction | Ene-reductases | Direct enantioselective reduction of the C=C double bond in 2-(furan-2-yl)propenoic acid. | 100% |

Green Chemistry Principles Applied to this compound Synthesis

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents often pose hazards to human health and the environment. Consequently, research has focused on developing solvent-free and water-mediated reaction systems for the synthesis of this compound and its precursors.

Solvent-Free Oxidation of Furfural: The initial step in a potential synthesis, the oxidation of furfural to 2-furoic acid, can be conducted under solvent-free conditions. One approach involves the use of concentrated hydrogen peroxide with a secondary or tertiary amine promoter. This method avoids the use of volatile organic solvents, thereby reducing emissions and simplifying product work-up google.com.

Water-Mediated Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The catalytic oxidation of furfural to furoic acid can be efficiently carried out in water using molecular oxygen as the oxidant and a recyclable catalyst, such as MnO2@CeO2 core-shell oxides acs.org. This approach not only utilizes a green solvent but also employs a readily available and environmentally friendly oxidizing agent. Furthermore, the conversion of other biomass-derived furanics in aqueous media has been shown to be enhanced, with water participating directly in the reaction pathway nih.gov.

The table below summarizes examples of solvent-free and water-mediated systems applicable to the synthesis of precursors for this compound.

| Reaction Step | Reactants | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |

| Furfural Oxidation | Furfural, H₂O₂ | Triethylamine | Solvent-Free | 40-60 | High | google.com |

| Furfural Oxidation | Furfural, O₂ | MnO₂@CeO₂ | Water | 110 | 95 (selectivity) | acs.org |

| Furfural Oxidation | Furfural, O₂ | Au/HT | Water | 110 | 95 (selectivity) | shokubai.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product wordpress.com. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

Calculating Atom Economy: The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 jocpr.com

Application to this compound Synthesis:

A hypothetical two-step synthesis of this compound from 2-furylglyoxylic acid via catalytic hydrogenation illustrates the application of atom economy principles.

Step 1: Synthesis of 2-Furylglyoxylic Acid (Precursor) : A one-pot synthesis from furfural and nitromethane (B149229) has been reported google.com. However, for the purpose of a clear atom economy calculation of the reduction step, we will consider the direct reduction of 2-furylglyoxylic acid.

Step 2: Reduction of 2-Furylglyoxylic Acid : The reduction of the keto group in 2-furylglyoxylic acid to a methylene (B1212753) group yields this compound. Catalytic hydrogenation is a high atom economy reaction for this transformation.

Catalytic Hydrogenation: C₇H₄O₄ (2-furylglyoxylic acid) + 2H₂ → C₇H₈O₃ (this compound) + H₂O

In this idealized reaction, all atoms of the 2-furylglyoxylic acid are incorporated into the final product. Hydrogen is the only other reactant. Addition reactions, such as hydrogenation, generally have a high atom economy scranton.edu.

The table below presents a theoretical atom economy calculation for the reduction step.

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |

| Reduction of 2-furylglyoxylic acid | 2-furylglyoxylic acid, Hydrogen | This compound | Water | High (approaching 100% for the carbon framework) |

Waste reduction strategies in the synthesis of this compound and its precursors also involve the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste from spent catalysts acs.org.

Scale-Up Considerations and Process Optimization for Academic Production of this compound

Scaling up the synthesis of this compound from a laboratory benchtop to a larger academic production scale (e.g., gram to kilogram scale) presents several challenges and requires careful process optimization.

Key Considerations for Scale-Up:

Reaction Conditions: Parameters such as temperature, pressure, and reaction time need to be carefully controlled and optimized for larger volumes to ensure consistent product quality and yield. For instance, in catalytic hydrogenations, efficient mixing and heat transfer become critical to maintain catalyst activity and prevent side reactions.

Catalyst Selection and Handling: For catalytic reactions, the choice between homogeneous and heterogeneous catalysts is crucial. While homogeneous catalysts may offer higher activity, heterogeneous catalysts are generally preferred for ease of separation and recycling, which is a significant advantage in larger-scale operations chemrxiv.org. The stability and reusability of the catalyst are also key factors.

Downstream Processing: Isolation and purification of the final product can be a bottleneck in scale-up. The development of efficient extraction, crystallization, and filtration methods is essential. The use of greener solvents for these processes should also be prioritized.

Safety: A thorough safety analysis is required before scaling up any chemical process. This includes understanding the hazards of all reactants, intermediates, and products, as well as implementing appropriate safety protocols and engineering controls.

Process Optimization in Academic Settings:

Process optimization for academic production focuses on achieving a balance between yield, purity, cost, and safety within the constraints of a laboratory setting.

One-Pot Syntheses: Developing one-pot or tandem reactions can significantly improve efficiency by reducing the number of intermediate isolation and purification steps, saving time, and minimizing solvent waste google.com.

Flow Chemistry: Continuous flow reactors can offer several advantages for scale-up, including better control over reaction parameters, improved safety, and the potential for higher throughput compared to batch processes chemrxiv.org.

Catalyst Screening and Optimization: A systematic screening of different catalysts and supports can lead to the identification of more active, selective, and robust catalytic systems. For example, in the hydrogenation of furfural derivatives, the choice of metal and support can significantly influence the product distribution mdpi.com.

The following table outlines some key parameters to consider for the optimization of a hypothetical academic scale-up of the synthesis of this compound.

| Parameter | Optimization Goal | Potential Methods |

| Reaction Yield | Maximize conversion of starting material to product | Catalyst screening, optimization of temperature and pressure, use of flow reactors |

| Product Purity | Minimize byproducts and impurities | Recrystallization, chromatography, optimization of reaction selectivity |

| Process Time | Reduce overall synthesis time | One-pot reactions, use of more active catalysts, flow chemistry |

| Sustainability | Minimize environmental impact | Use of green solvents, recyclable catalysts, high atom economy reactions |

| Cost-Effectiveness | Reduce the cost of reagents and energy | Use of inexpensive and readily available starting materials, energy-efficient reaction conditions |

By carefully considering these factors, it is possible to develop a safe, efficient, and sustainable process for the academic-scale production of this compound.

Chemical Reactivity and Mechanistic Studies of 2 Furan 2 Yl Propanoic Acid

Reactions Involving the Furan (B31954) Ring System of 2-(Furan-2-yl)propanoic Acid

The furan ring is an aromatic system where one of the lone pairs on the oxygen atom is delocalized, creating an electron-rich π system. wikipedia.org This increased electron density makes furan significantly more reactive than benzene (B151609) towards electrophiles. wikipedia.orgchemicalbook.com However, its aromatic character is modest, with a resonance energy of only 16 kcal/mol compared to 36 kcal/mol for benzene, rendering the ring labile and prone to dearomatization reactions. wikipedia.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Due to the electron-donating effect of the oxygen heteroatom, the furan ring is highly activated towards electrophilic aromatic substitution (EAS). wikipedia.orgpearson.com Mechanistic studies show that electrophilic attack preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is stabilized by three resonance structures. chemicalbook.compearson.comquora.com Attack at the C3 (β) position yields a less stable intermediate with only two resonance contributors. chemicalbook.com

In this compound, the C2 position is already substituted. The propanoic acid group, being an alkyl substituent attached to the ring, directs incoming electrophiles primarily to the vacant C5 position. This regioselectivity is driven by the superior stability of the intermediate cation formed upon attack at the α-position. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield the corresponding 5-substituted derivatives as the major products. pharmaguideline.com

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) at low temp. | 2-(5-Nitro-furan-2-yl)propanoic acid |

| Halogenation (Bromination) | Br₂ in dioxane at low temp. | 2-(5-Bromo-furan-2-yl)propanoic acid |

| Sulfonation | Pyridine-SO₃ complex | 5-(1-Carboxyethyl)furan-2-sulfonic acid |

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), SnCl₄ | 2-(5-Acetyl-furan-2-yl)propanoic acid |

Ring-Opening Reactions and Furan Transformation Pathways

The low resonance energy of the furan ring makes it susceptible to ring-opening under various conditions, particularly in the presence of acid. wikipedia.orgpharmaguideline.com Protonation of the ring can lead to a loss of aromaticity, generating reactive electrophiles that can trigger polymerization or react with nucleophiles. pharmaguideline.com In aqueous acidic media, this can lead to hydrolysis, converting the furan ring into a 1,4-dicarbonyl compound. wikipedia.org

Another significant transformation pathway involves oxidative cleavage. The oxidation of furan derivatives can yield a range of products, including 1,4-dicarbonyls, butenolides, or, with complete degradation, carboxylic acids. organicreactions.orgresearchgate.net For instance, the oxidation of furan-containing molecules by cytochrome P450 enzymes in biological systems proceeds through a reactive intermediate, which can be an epoxide or a cis-enedione, leading to ring-opened products. nih.gov While specific studies on this compound are limited, analogous pathways are expected.

| Condition | Pathway | Potential Products |

|---|---|---|

| Aqueous Acid (e.g., H₂SO₄/H₂O) | Hydrolytic Ring-Opening | Heptane-2,5-dione-1-carboxylic acid |

| Oxidizing Agents (e.g., m-CPBA) | Oxidative Ring-Opening | Various unsaturated dicarbonyls |

| Strong Acid, Non-nucleophilic media | Polymerization | Polymeric materials |

Hydrogenation and Reduction Methodologies Applied to the Furan Moiety

The furan ring can be reduced to the corresponding dihydrofuran or tetrahydrofuran (B95107) derivatives via catalytic hydrogenation. wikipedia.org This transformation is valuable for synthesizing saturated heterocycles. Palladium-based catalysts, such as Pd/Al₂O₃ and Pd(OH)₂/C, are effective for the hydrogenation of furan carboxylic acids to their tetrahydrofuran counterparts. researchgate.net Other noble metal catalysts, including those based on rhodium (Rh) and ruthenium (Ru), have also been employed for this purpose. researchgate.netelsevierpure.com

The reaction conditions, such as hydrogen pressure and temperature, can be controlled to achieve high conversion and selectivity. For example, the hydrogenation of 2-furoic acid to tetrahydro-2-furoic acid has been achieved with high yields using a Pd/Al₂O₃ catalyst at room temperature under 30 bar of H₂ pressure. researchgate.net It is generally observed that palladium catalysts are highly selective for the hydrogenation of the furan ring's C=C bonds while being less active towards the reduction of the carboxylic acid group. researchgate.net

| Catalyst | Conditions | Major Product from Furan Carboxylic Acids | Reference |

|---|---|---|---|

| 5% Pd/Al₂O₃ | 30 bar H₂, Room Temp., 4h | (S)-Tetrahydrofuran-2-carboxylic acid (with chiral modifier) | researchgate.net |

| Rh/Al₂O₃ | 30 bar H₂, 40 °C | Tetrahydro-2-furoic acid | researchgate.net |

| Ru/C | 30 bar H₂, 40 °C | Tetrahydro-2-furoic acid | researchgate.net |

| Rh-WOx/SiO₂ | H₂ Pressure, 160 °C | δ-valerolactone and 5-hydroxyvaleric acid (via ring-opening) | elsevierpure.com |

Reactivity of the Carboxylic Acid Functionality in this compound

The carboxylic acid group (-COOH) is a versatile functional group that engages in a variety of characteristic reactions. Its reactivity is primarily centered on the electrophilic carbonyl carbon and the acidic proton. libretexts.orgyoutube.com

Esterification and Amidation Reactions and Kinetics

The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification typically proceeds via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and product yields can be maximized by removing water as it is formed. Studies on furan-2,5-dicarboxylic acid have shown that esters can be synthesized in one-pot reactions through acid catalysis with various alcohols. researchgate.net

Amidation can be achieved by first activating the carboxylic acid, for example, by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often under microwave-assisted conditions to improve yields and reduce reaction times. researchgate.netnih.gov

| Reaction | Typical Reagents | Product Type |

|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl 2-(furan-2-yl)propanoate |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-2-(furan-2-yl)propanamide |

| Amidation (Direct Coupling) | Benzylamine, EDC, THF | N-Benzyl-2-(furan-2-yl)propanamide |

Decarboxylation Pathways and Subsequent Reactivity

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For furan carboxylic acids, this reaction can be a pathway to produce simpler furan derivatives.

Thermal Decarboxylation: Studies on 2-furoic acid have shown that it undergoes thermal decarboxylation to produce furan at temperatures around 140-160 °C. researchgate.netnih.gov By analogy, heating this compound is expected to lead to its decarboxylation, likely forming 2-ethylfuran. The rate of thermal decarboxylation for simple aliphatic acids is dependent on the concentration of the protonated acid form. usgs.gov

Catalytic Decarboxylation: More recent methodologies have employed catalytic systems to achieve decarboxylation under milder conditions. For instance, a dual photoredox/cobalt catalysis system has been successfully used for the decarboxylative elimination of 2-phenylpropionic acid to yield styrene. unl.edu This suggests that similar catalytic approaches could be applied to this compound to facilitate its conversion to 2-ethylfuran. Other methods for aliphatic carboxylic acids involve metal- and light-free systems using persulfate salts. acs.org

| Method | Conditions/Catalyst | Expected Product | Reference Analogy |

|---|---|---|---|

| Thermal | Heat (~140-190 °C) | 2-Ethylfuran | researchgate.netnih.gov |

| Photoredox/Cobalt Catalysis | 4CzIPN (photocatalyst), COPC (Co catalyst), Base, Light | 2-Vinylfuran (via elimination) or 2-Ethylfuran (via reduction) | unl.edu |

| Metal-Free | (NH₄)₂S₂O₈, 2,4,6-collidine, DMSO, 60 °C | 2-Ethylfuran | acs.org |

Synthesis and Exploration of 2 Furan 2 Yl Propanoic Acid Derivatives and Analogues

Esters and Amides of 2-(Furan-2-yl)propanoic Acid

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through the formation of esters and amides. These modifications are fundamental in tuning the physicochemical properties of the parent molecule.

Synthesis and Structural Diversification Strategies

The synthesis of esters and amides from this compound typically involves standard condensation reactions. Esterification is achieved by reacting the acid with an alcohol, often in the presence of an acid catalyst like sulfuric acid. Amide formation proceeds via the coupling of the carboxylic acid with an amine.

To facilitate these reactions under mild conditions and to broaden the substrate scope, various coupling reagents are employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for both ester and amide synthesis. Another efficient system involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻). These methods are often enhanced by microwave-assisted conditions, which can significantly reduce reaction times and improve yields.

The diversification of these derivatives is achieved by varying the alcohol or amine coupling partner. This strategy allows for the introduction of a wide array of functional groups and structural motifs, thereby systematically modifying properties like lipophilicity, solubility, and steric bulk.

Table 1: Examples of Synthetic Methods for Ester and Amide Derivatives

| Derivative Type | Reactants | Coupling System/Conditions | Outcome |

|---|---|---|---|

| Ester | This compound, Alcohol (R-OH) | H₂SO₄ (catalyst) or EDC | Forms the corresponding ester |

| Amide | This compound, Amine (R-NH₂) | EDC/HOBt or DMT/NMM/TsO⁻ | Forms the corresponding amide |

| Furan-based Ester | 2-Furoic acid, Furfuryl alcohol | Microwave, EDC | Furan-2-ylmethyl furan-2-carboxylate (B1237412) rsc.org |

Conformational Analysis of Derived Esters and Amides

The three-dimensional structure and conformational preferences of this compound derivatives are critical to their interaction with biological targets. While specific experimental data for esters and amides of this compound are not extensively detailed in the surveyed literature, the methodologies for such analyses are well-established.

Conformational analysis is typically conducted using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the relative energies of different conformers and to map the potential energy surface of the molecule. nih.gov These computational studies help in understanding the rotational barriers around key single bonds, such as the bond connecting the furan (B31954) ring to the propanoic acid side chain, and how these are influenced by the nature of the ester or amide substituent. For instance, DFT calculations at levels like B3LYP or PBE0, often combined with basis sets like def2-TZVP, are used to optimize geometries and predict stable conformations. nih.gov Such analyses are crucial for understanding structure-activity relationships at a molecular level.

Halogenated Derivatives of this compound: Synthesis and Reactivity

Introducing halogen atoms onto the furan ring of this compound can significantly alter its electronic properties and reactivity, providing a handle for further functionalization.

Direct halogenation of the furan ring with chlorine or bromine is often a vigorous reaction that can lead to polyhalogenated products. pharmaguideline.com To achieve mono-substitution, milder reaction conditions are necessary. For furan rings bearing an electron-withdrawing group at the 2-position, such as the propanoic acid moiety, electrophilic substitution like bromination preferentially occurs at the 5-position. pharmaguideline.com This can be achieved using reagents like N-bromosuccinimide (NBS) or by using bromine in solvents like dimethylformamide (DMF) at low temperatures. pharmaguideline.com

The reactivity of these halogenated derivatives is enhanced compared to the parent compound. The carbon-halogen bond provides a reactive site for various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl, alkyl, or other functional groups. Furthermore, the presence of halogens makes the furan ring more susceptible to nucleophilic attack. pharmaguideline.com The reactivity can be influenced by the type of halogen, with iodo- and bromo-derivatives generally being more reactive than their chloro-counterparts in cross-coupling reactions. researchgate.net

Heterocyclic Ring Incorporations Based on the this compound Scaffold

The this compound scaffold can be used as a starting material to construct more complex molecules containing additional heterocyclic rings. A common strategy involves the conversion of the carboxylic acid group into a reactive intermediate that can undergo cyclization.

For example, 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings can be synthesized from a carboxylic acid precursor. The synthetic route typically begins with the conversion of the carboxylic acid to its corresponding acid hydrazide (R-CONHNH₂). researchgate.netjst.go.jp

Oxadiazole Synthesis: The acid hydrazide can be reacted with carbon disulfide in a basic medium, which upon acidification, cyclizes to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. researchgate.netajchem-a.com

Triazole Synthesis: To form a triazole ring, the acid hydrazide is first converted to a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization, with the elimination of water, to yield a 5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.netajchem-a.com

These synthetic pathways allow for the fusion of the furan motif with other biologically relevant heterocyclic systems, creating novel chemical entities for further investigation. mdpi.com

Table 2: General Strategy for Heterocyclic Ring Incorporation

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization |

|---|---|---|

| 1,3,4-Oxadiazole-2-thiol | Acid Hydrazide | 1. CS₂/KOH, 2. Acidification researchgate.netajchem-a.com |

Conjugates and Research-Oriented Prodrug Strategies for this compound (Focus on molecular design rationale)

A prodrug is an inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active compound. This strategy is often employed to overcome undesirable properties of the parent drug. For this compound, the primary rationale for creating research-oriented prodrugs is to modulate its physicochemical properties, such as lipophilicity and polarity, to improve its potential for crossing biological membranes.

A prominent example of this strategy is the creation of a simple alkyl ester, such as an ethyl ester. acs.org

Design Rationale: The ethyl ester of this compound is designed to be a neutral, more lipophilic molecule compared to the parent acid. This is intended to facilitate its passage across the lipid bilayers of cells.

Activation Mechanism: Once inside the cell, the prodrug is designed to be recognized and hydrolyzed by ubiquitous intracellular enzymes, particularly esterases. This enzymatic cleavage removes the ethyl group, regenerating the parent this compound in its active, anionic form, allowing it to engage with its intracellular target. acs.org

This strategy of converting a zwitterionic or polar molecule into an ester prodrug is a well-established method to enhance cellular uptake and target engagement in research settings. acs.org

Investigation of Specific Molecular Interactions and Biological Activities of 2 Furan 2 Yl Propanoic Acid and Its Derivatives

Enzyme Inhibition Studies by 2-(Furan-2-yl)propanoic Acid Analogues

Analogues of this compound have been investigated for their potential to inhibit various enzymes, demonstrating a range of biological activities. These studies are crucial for understanding the therapeutic potential of this class of compounds.

Structure-Activity Relationship (SAR) Derivations

The relationship between the chemical structure of this compound analogues and their enzyme inhibitory activity has been the subject of several research endeavors. These studies have provided valuable insights into the key molecular features required for potent inhibition.

One area of significant interest is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which share the furan (B31954) moiety with this compound, have been synthesized and evaluated for their mushroom tyrosinase inhibitory activity. The results indicated that the nature and position of substituents on the phenyl ring play a crucial role in the inhibitory potency. For instance, the presence of hydroxyl groups on the phenyl ring was found to be a key determinant of activity.

Another class of enzymes targeted by furan derivatives is the protein tyrosine kinases (PTKs), which are involved in cellular signaling pathways. A study on furan-2-yl(phenyl)methanone derivatives revealed that the number and position of hydroxyl groups on the phenyl ring significantly influenced their PTK inhibitory activity. This suggests that the electronic and hydrogen-bonding properties of the substituents are critical for effective enzyme inhibition.

The antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has also been investigated, with studies showing that these compounds can suppress the growth of various microorganisms. The structure-activity relationship in this context is influenced by the nature of the aryl group attached to the propanoic acid chain.

| Compound Class | Enzyme Target | Key SAR Findings |

|---|---|---|

| (E)-1-(Furan-2-yl)prop-2-en-1-one Derivatives | Tyrosinase | The presence and position of hydroxyl groups on the phenyl ring are critical for inhibitory activity. |

| Furan-2-yl(phenyl)methanone Derivatives | Protein Tyrosine Kinases (PTKs) | The number and position of hydroxyl groups on the phenyl ring significantly affect PTK inhibition. |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Microbial Enzymes | The nature of the aryl substituent influences the antimicrobial potency. |

Mechanistic Insights into Enzyme Binding Modes

Understanding the binding modes of this compound analogues to their target enzymes is essential for rational drug design. Molecular docking and computational studies have provided valuable mechanistic insights into these interactions.

For tyrosinase inhibitors, molecular docking studies have suggested that furan-containing compounds can bind to the active site of the enzyme. These interactions often involve hydrogen bonding with key amino acid residues and hydrophobic interactions with the enzyme's active site pocket. The furan ring itself can participate in π-π stacking interactions, further stabilizing the enzyme-inhibitor complex.

In the case of protein tyrosine kinase inhibitors, the furan moiety can act as a scaffold to position the key interacting groups, such as hydroxylated phenyl rings, within the ATP-binding site of the kinase. The carbonyl group present in some analogues can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.

| Compound Class | Enzyme Target | Predicted Binding Interactions |

|---|---|---|

| Furan-containing Tyrosinase Inhibitors | Tyrosinase | Hydrogen bonding with active site residues, hydrophobic interactions, and π-π stacking of the furan ring. |

| Furan-2-yl(phenyl)methanone Derivatives | Protein Tyrosine Kinases (PTKs) | Hydrogen bonding of the carbonyl group with the kinase hinge region and interactions of substituted phenyl rings in the ATP-binding pocket. |

| Furan-azetidinone Hybrids | E. coli Enzymes | Favorable interactions of the furan moiety within the enzyme active site. |

Receptor Binding Profiling of this compound Derivatives

The interaction of this compound derivatives with various receptors is a key area of investigation to determine their pharmacological profiles.

Ligand-Receptor Interaction Modeling and Prediction

Computational methods such as pharmacophore modeling and molecular docking are instrumental in predicting the binding of this compound derivatives to specific receptors. A pharmacophore model identifies the essential steric and electronic features required for a ligand to interact with a biological target.

While specific receptor binding studies for this compound are limited, research on structurally related compounds provides valuable insights. For instance, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This suggests that the furan ring, in combination with an amino acid-like scaffold, can be accommodated within the ligand-binding domain of this receptor.

Pharmacophore models for various receptors can be used to screen libraries of furan-containing compounds to predict their potential binding affinity. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all of which are present in this compound and its derivatives.

Specificity and Selectivity Determinants at the Molecular Level

The specificity and selectivity of a ligand for a particular receptor subtype are determined by subtle differences in the amino acid composition and three-dimensional structure of the receptor's binding pocket. For this compound derivatives, the substituents on the furan ring and the propanoic acid chain would be the primary determinants of selectivity.

In the case of the NMDA receptor agonists mentioned earlier, the substituents on the furan ring and the nature of the linker to the amino acid moiety were found to be critical for subtype selectivity among the different GluN2 subunits. nih.gov This highlights the importance of fine-tuning the chemical structure to achieve the desired receptor interaction profile. The flexibility of the propanoic acid side chain also allows the molecule to adopt different conformations to fit into various binding pockets, which can influence its selectivity.

Cellular Pathway Modulation by this compound (Molecular and cellular mechanistic focus)

The biological effects of this compound and its derivatives are ultimately mediated by their ability to modulate cellular signaling pathways.

Research on the cytotoxic effects of furan-2-yl acetate, a related furan derivative, has shown that it can induce apoptosis in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway. This is evidenced by the release of cytochrome c from the mitochondria, activation of caspases 9 and 3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, the expression of the anti-apoptotic protein Bcl-2 was downregulated, while the pro-apoptotic protein Bax was upregulated.

Propionic acid derivatives, in general, have been shown to influence various cellular processes. For example, propionate (B1217596) can increase histone acetylation, which can modulate gene expression. While the direct effects of this compound on these pathways have not been extensively studied, it is plausible that it could exert similar effects due to its structural similarity to other propionic acid derivatives.

The inhibition of enzymes such as tyrosinase and protein tyrosine kinases by this compound analogues will also have downstream effects on cellular pathways. For example, tyrosinase inhibition would lead to a decrease in melanin production, affecting the melanogenesis pathway. Similarly, the inhibition of specific protein tyrosine kinases would disrupt the signaling cascades they regulate, which could impact cell proliferation, differentiation, and survival.

Investigation of Intracellular Signaling Cascades

The direct impact of this compound on specific intracellular signaling cascades is an area of ongoing research. However, studies on related furan-containing compounds and other structurally similar molecules provide insights into potential mechanisms of action. For instance, the furan-containing aldehyde, 5-Hydroxymethylfurfurfural (5-HMF), has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, 5-HMF can enhance the phosphorylation of STAT1 and STAT2, key components of the type I interferon signaling cascade. This suggests that the furan moiety might play a role in interacting with components of this critical antiviral and immunomodulatory pathway.

Furthermore, considering the structural similarity of this compound to short-chain fatty acids, its potential to influence inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway warrants investigation. Some short-chain fatty acids have been demonstrated to reduce NF-κB transactivation, a central step in the inflammatory response. The activation of NF-κB is a critical step in the transcription of numerous pro-inflammatory genes. nih.gov Inhibition of this pathway can therefore lead to a downstream reduction in the inflammatory response. While direct evidence for this compound is not yet available, the established role of similar molecules suggests that this could be a fruitful area for future research.

Gene Expression Regulation Studies at the Transcriptional and Translational Levels

The influence of furan compounds on gene expression is a significant aspect of their biological activity. Studies on furan and its derivatives have revealed their capacity to induce widespread and lasting changes in messenger RNA (mRNA) expression. This includes the upregulation of genes involved in cellular stress responses and metabolism. In addition to protein-coding genes, furan compounds have been shown to modulate the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. Alterations in miRNA profiles can have a cascading effect on the expression of numerous target genes, thereby influencing a wide range of cellular processes.

Furthermore, epigenetic modifications, such as DNA methylation, have been observed following exposure to furan compounds. DNA methylation is a key mechanism for regulating gene expression, where the addition of a methyl group to DNA can lead to gene silencing. Changes in DNA methylation patterns can therefore have profound and long-lasting effects on cellular function.

A proteomic analysis of cells treated with a furan fatty acid derivative provided further insights into the regulatory effects of these compounds. The study revealed a significant downregulation of proteins associated with fundamental cellular processes, including DNA replication, transcription, and protein biosynthesis. nih.gov This suggests that at the translational level, furan derivatives may exert an inhibitory effect on the machinery responsible for protein production.

Table 1: Observed Effects of Furan Compounds on Gene Expression Regulation

| Regulatory Level | Observed Effect | Compound Class |

| Transcriptional | Induces extensive and irreversible mRNA expression changes. | Furan |

| Modulates microRNA (miRNA) expression profiles. | Furan | |

| Alters DNA methylation patterns. | Furan | |

| Translational | Downregulates proteins involved in DNA replication, transcription, and protein biosynthesis. | Furan fatty acids |

Antimicrobial and Antifungal Mechanisms of Action at the Molecular Level

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities, with research pointing towards several distinct molecular mechanisms.

One significant mechanism of action for certain furan derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. By inhibiting SDH, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately cell death. This mechanism is the basis for the fungicidal activity of a number of furan-1,3,4-oxadiazole carboxamide derivatives.

Another identified molecular target is the enzyme urease. Furan chalcone (B49325) derivatives have been shown to be effective inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease disrupts the pathogen's ability to neutralize acidic environments, rendering it more susceptible to host defenses.

Against the bacterium Staphylococcus aureus, a 2(5H)-furanone derivative has been shown to exert its antimicrobial effect through the induction of reactive oxygen species (ROS). nih.govnih.govresearchgate.netsemanticscholar.org The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components such as proteins, lipids, and DNA, which ultimately results in bacterial cell death. This study also highlighted that the furanone derivative interacts with a number of intracellular proteins, potentially exacerbating the effects of ROS by impairing cellular defense mechanisms against oxidative stress. nih.govnih.govresearchgate.netsemanticscholar.org

The antifungal activity of propanoic acid itself has been linked to the induction of apoptosis in fungal cells. This process is characterized by the accumulation of ROS, activation of metacaspases, and mitochondrial dysfunction, including membrane depolarization and the release of cytochrome c. nih.govresearchgate.net While this has been demonstrated for the parent propanoic acid, it provides a plausible avenue of investigation for the antifungal mechanism of this compound, which combines the furan moiety with the propanoic acid structure. Furthermore, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown broad-spectrum antimicrobial and antifungal activity, including against Candida albicans, though the specific molecular interactions underlying this activity are still under investigation. mdpi.comnih.gov

Table 2: Antimicrobial and Antifungal Mechanisms of this compound Derivatives

| Derivative Class | Target Organism(s) | Molecular Mechanism of Action |

| Furan-1,3,4-oxadiazole carboxamides | Fungi | Inhibition of succinate dehydrogenase (SDH) |

| Furan chalcones | Bacteria (e.g., Helicobacter pylori) | Inhibition of urease |

| 2(5H)-furanones | Staphylococcus aureus | Induction of reactive oxygen species (ROS) and interaction with intracellular proteins |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Bacteria and Fungi (e.g., Candida albicans) | Mechanism under investigation |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Furan 2 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 2D NMR Techniques for Comprehensive Structural Assignment

¹H and ¹³C NMR Spectral Data:

Based on the analysis of related furan (B31954) derivatives, the following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for 2-(Furan-2-yl)propanoic acid.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' (C=O) | - | ~175-180 |

| 2' (CH) | ~3.8 (quartet) | ~40-45 |

| 3' (CH₃) | ~1.5 (doublet) | ~15-20 |

| 2 (C) | - | ~150-155 |

| 3 (CH) | ~6.2 | ~105-110 |

| 4 (CH) | ~6.3 | ~110-115 |

| 5 (CH) | ~7.3 | ~140-145 |

Note: These are predicted values based on known spectroscopic data of similar compounds and general principles of NMR spectroscopy.

2D NMR Correlations:

COSY: This experiment would reveal proton-proton couplings. A cross-peak would be expected between the proton at position 2' (the methine proton) and the protons of the methyl group at position 3'. Additionally, couplings between the furan ring protons at positions 3, 4, and 5 would be observed, confirming their connectivity.

HSQC: This technique correlates directly bonded carbon and proton atoms. It would show correlations between the proton at 2' and the carbon at 2', the methyl protons at 3' and the methyl carbon at 3', and the furan protons at positions 3, 4, and 5 with their respective carbon atoms.

Solid-State NMR Applications for Polymorph Analysis and Dynamics

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of crystalline and amorphous solids. For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR is highly sensitive to the local environment of the nuclei, making it an excellent tool for their identification and characterization.

Furthermore, ssNMR techniques can probe molecular dynamics in the solid state, such as the rotation of the methyl group or restricted motions of the furan ring. By analyzing parameters like spin-lattice relaxation times (T₁), it is possible to gain a deeper understanding of the intermolecular interactions and packing forces within the crystal lattice. While specific ssNMR studies on this compound are not documented in the searched literature, the techniques have been successfully applied to other carboxylic acids to investigate hydrogen bonding and tautomerism.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (C₇H₈O₃), the predicted monoisotopic mass is 140.04735 Da. acs.org An experimental HRMS analysis would be expected to yield a value very close to this, confirming the molecular formula.

Predicted HRMS Data: acs.org

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.05463 |

| [M+Na]⁺ | 163.03657 |

| [M-H]⁻ | 139.04007 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This provides detailed structural information. While specific experimental MS/MS data for this compound is not available, the fragmentation pathway can be predicted based on the known fragmentation of carboxylic acids and furan derivatives.

Predicted Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways:

Loss of water (-18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion.

Loss of CO₂ (-44 Da): Decarboxylation is another characteristic fragmentation of carboxylic acids.

Cleavage of the propanoic acid side chain: This can lead to the formation of a furfuryl-type cation.

Ring opening of the furan moiety: This can result in a variety of smaller fragment ions.

A study on the fragmentation of furan derivatives suggests that the furan ring itself can undergo complex rearrangements and cleavages. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of its functional groups and can be influenced by intermolecular interactions such as hydrogen bonding.

FTIR Spectroscopy:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and furan functional groups. The NIST WebBook provides an IR spectrum for the isomeric compound 2-Furanpropionic acid, which is expected to have very similar spectral features. nist.gov

Expected FTIR Band Assignments:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid (H-bonded) |

| ~3100 | C-H stretch | Furan ring |

| ~2950 | C-H stretch | Methyl/Methine |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Furan ring |

| ~1400 | O-H bend | Carboxylic acid |

| ~1200 | C-O stretch | Carboxylic acid |

| ~1000 | C-O-C stretch | Furan ring |

The broadness of the O-H stretching band is indicative of strong hydrogen bonding between the carboxylic acid groups, likely forming dimers in the solid state.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also exhibit characteristic bands for the furan ring and the carboxylic acid moiety. Theoretical studies on furan and its derivatives have shown that the ring stretching vibrations are typically strong in the Raman spectrum. globalresearchonline.net The C=O stretch of the carboxylic acid would also be a prominent feature. Analysis of the Raman spectrum can provide further insights into intermolecular interactions and the symmetry of the molecule in its crystalline form.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for investigating chiral molecules. These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light, providing information on the molecule's three-dimensional structure. purechemistry.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. nih.gov For a chiral molecule like this compound, the presence of the stereocenter adjacent to the furan and carboxylic acid chromophores gives rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the chiral center.

Optical Rotatory Dispersion (ORD) measures the variation in the optical rotation of a substance with the wavelength of light. A plot of optical rotation versus wavelength gives an ORD curve, which is closely related to the CD spectrum through the Kronig-Kramers transforms.

Enantiomeric Purity Determination: The magnitude of the CD signal or optical rotation at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). purechemistry.org A racemic mixture, having an equal amount of both enantiomers, is optically inactive and produces no CD signal. For a non-racemic mixture, the enantiomeric excess can be calculated using the formula:

ee (%) = ([α]obs / [α]max) × 100

where [α]obs is the observed specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. A similar relationship holds for molar ellipticity values in CD spectroscopy.

Absolute Configuration Determination: Determining the absolute configuration (i.e., assigning R or S) is more complex. While empirical rules exist for some classes of compounds, a definitive assignment for a novel molecule like this compound typically requires a combination of experimental measurement and theoretical calculation. nih.govspectroscopyeurope.com The process involves:

Measuring the experimental CD spectrum of one enantiomer.

Using computational methods, such as Density Functional Theory (DFT), to calculate the theoretical CD spectra for both the R and S configurations. spectroscopyeurope.com

Comparing the experimental spectrum with the two simulated spectra. The absolute configuration is assigned based on which calculated spectrum correctly matches the sign and relative intensity of the experimental Cotton effects. nih.gov

For carboxylic acids, the n → π* electronic transition of the carbonyl group, typically observed in the 200-220 nm region, is often the most diagnostic feature in the CD spectrum. thieme-connect.de The sign of this Cotton effect is highly dependent on the conformation and the nature of the substituents at the α-carbon.

The following table illustrates hypothetical CD data that could be used to assign the absolute configuration of this compound.

| Enantiomer | λmax (nm) of Cotton Effect | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assigned Absolute Configuration |

|---|---|---|---|---|

| Experimentally Measured (+) Enantiomer | ~215 | Positive (+) | +4500 | (S) - by comparison |

| Calculated (S)-Enantiomer | 214 | Positive (+) | +4850 | (S) |

| Calculated (R)-Enantiomer | 214 | Negative (-) | -4850 | (R) |

X-Ray Crystallography of this compound Derivatives for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a molecule's solid state. purechemistry.org This technique provides exact bond lengths, bond angles, and torsional angles, offering a definitive elucidation of the molecular conformation and intermolecular interactions (e.g., hydrogen bonding, packing) within the crystal lattice.

For a chiral compound, X-ray crystallography can determine not only the relative stereochemistry but also the absolute configuration without ambiguity, provided a suitable quality crystal can be grown. The determination of the absolute configuration is often achieved through the anomalous dispersion effect, which is most effective when the molecule contains an atom heavier than oxygen.

While a crystal structure for this compound itself may not be readily available, analysis of its derivatives provides critical insight into its structural properties. Crystallographic data for related 2-arylpropionic acid derivatives reveal common structural motifs and packing arrangements. nih.gov

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to compute an electron density map, from which the atomic positions are determined.

Below is a table summarizing representative crystallographic data for a generic 2-arylpropionic acid derivative, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C17H16N2O2S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 18.987(6) |

| α (°) | 90 |

| β (°) | 101.54(1) |

| γ (°) | 90 |

| Volume (ų) | 1592.1(9) |

| Z (Molecules per unit cell) | 4 |

Data is representative and adapted from the study of a related 2-phenylpropionic acid derivative for illustrative purposes. nih.gov

Hyphenated Techniques in Advanced Structural Characterization (e.g., GC-IR, LC-NMR)

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed structural identification provided by spectroscopy. chemijournal.com This coupling allows for the analysis of individual components within complex mixtures, providing a level of information unattainable by either technique alone.

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR, particularly Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR), combines the high-resolution separation of GC with the functional group identification capabilities of IR spectroscopy. mdpi.com For a compound like this compound, which has low volatility, analysis by GC typically requires a derivatization step, such as esterification (e.g., to its methyl ester), to increase its volatility. lmaleidykla.lt

In a GC-IR experiment, the sample mixture is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it passes through a heated "light pipe" in the FTIR spectrometer, where its gas-phase infrared spectrum is recorded in real-time. mdpi.com This provides a unique vibrational fingerprint for each component, allowing for the identification of functional groups and, often, unambiguous identification of the compound by comparison to spectral libraries. acs.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Furan Ring | C-H stretch (aromatic) | ~3140-3120 |

| Furan Ring | C=C stretch | ~1580, ~1500 |

| Furan Ring | C-O-C stretch (asymmetric) | ~1260-1220 |

| Ester (from derivatization) | C=O stretch | ~1750-1735 |

| Ester (from derivatization) | C-O stretch | ~1250-1150 |

| Alkyl C-H | C-H stretch | ~2980-2850 |

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy, merging the premier technique for separation in the liquid phase with the most powerful tool for molecular structure elucidation. mdpi.com This technique is particularly valuable for the analysis of non-volatile or thermally labile compounds like this compound, as it does not require derivatization.

The effluent from the HPLC column is transferred to a specialized flow-cell within the NMR spectrometer's probe. mdpi.com The analysis can be performed in several modes:

On-flow mode: NMR spectra are acquired continuously as the eluent flows through the probe. This is suitable for quickly screening well-separated, high-concentration components.

Stop-flow mode: The HPLC flow is stopped when a peak of interest is centered in the NMR flow-cell. This allows for extended signal acquisition, enabling more detailed experiments like 2D NMR (e.g., COSY, HSQC) to be performed on the isolated component for complete structural assignment. researchgate.net

LC-NMR is exceptionally useful for identifying unknown impurities, metabolites in biological fluids, or components in natural product extracts. mdpi.comnih.gov It can provide complete ¹H and ¹³C NMR data for each separated peak, leading to definitive structural confirmation.

Computational and Theoretical Studies on 2 Furan 2 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy, which are key to understanding chemical structure and behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for analyzing frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which are crucial for predicting chemical reactivity. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ekb.eg The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. ekb.eg

In studies of furan (B31954) derivatives, DFT calculations have been used to determine these electronic and orbital characteristics. For instance, in the analysis of protonated 3-(furan-2-yl)propenoic acid derivatives, DFT was employed to calculate charge distribution, HOMO/LUMO energies, and the global electrophilicity index. mdpi.com These calculations revealed that the reactivity of certain carbon atoms was governed more by orbital factors (a large contribution to the LUMO) than by their net positive charge. mdpi.com

Molecular electrostatic potential (MEP) analysis, another DFT-based tool, maps the electron distribution to identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within a molecule, guiding the prediction of how it will interact with other species. nih.gov For furan, analysis has shown that the oxygen atom exhibits a nucleophilic tendency, making it prone to donating electrons to electrophilic species. mdpi.com

Table 1: Selected DFT-Calculated Reactivity Descriptors for Furan Derivatives

| Parameter | Significance | Typical Application in Furan Studies |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability | Predicting nucleophilic character of the furan ring. mdpi.comekb.eg |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability | Predicting susceptibility to electrophilic attack. ekb.eg |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity | Assessing the stability of different furan derivatives. ekb.eg |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites | Identifying electrophilic and nucleophilic regions for reaction prediction. nih.gov |

| Global Electrophilicity Index (ω) | Quantifies the electrophilic power of a molecule | Estimating the reactivity of cationic intermediates in reactions. mdpi.com |

Understanding the mechanism of a chemical reaction requires identifying the transition states—the highest energy points along a reaction pathway. Computational modeling is essential for characterizing these fleeting structures and calculating their energy barriers, which determine the reaction rate.

DFT calculations have been extensively used to model reaction pathways involving furan derivatives. For example, the mechanism of furan hydrogenation and ring-opening on a Palladium (Pd(111)) surface was studied by calculating the energy barriers for various bond-breaking and hydrogenation steps. rsc.org These studies identified hydrofuran as a key reactive intermediate and determined that C-O bond breaking is more favorable than C-C bond breaking. rsc.org

Similarly, the reaction kinetics of furan derivatives with hydroxyl (OH) radicals, a process relevant to combustion and atmospheric chemistry, have been elucidated using theoretical calculations. nih.govwhiterose.ac.uk By constructing potential energy surfaces and applying transition state theory, researchers can determine temperature- and pressure-dependent rate constants for different reaction channels, such as H-abstraction versus OH-addition. nih.gov For 2-acetylfuran, modeling showed that OH addition to the furan ring dominates at low temperatures, while H-abstraction from the side chain is favored at high temperatures. nih.gov These models provide a detailed picture of reaction mechanisms that are difficult to probe experimentally. dlr.de

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. This method is particularly valuable for understanding the behavior of flexible molecules like furanosides and their interactions with biological targets. nih.govnih.gov

MD simulations have been used to investigate the conformational preferences of furan-containing systems. Furanoside rings are known to be more flexible than their pyranoside counterparts, capable of adopting a wide range of conformations. nih.govnih.gov Simulations can reveal the most stable conformers and the dynamics of their interconversion. researchgate.net For example, MD studies of furan-flanked diketopyrrolopyrroles on a graphite (B72142) surface revealed how different conformational states influence the formation of stable supramolecular structures through intermolecular hydrogen bonding. researchgate.net Such simulations are crucial for understanding how molecular conformation affects material properties. researchgate.netpsu.edu

Furthermore, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking. plos.org By simulating the complex in a dynamic environment, researchers can verify whether the predicted binding pose and key interactions are maintained over time, providing a more rigorous assessment of a potential drug candidate's binding mode. plos.orgtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (Mechanistic and predictive focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives and provide mechanistic insights into which structural features are crucial for activity. nih.govresearchgate.net